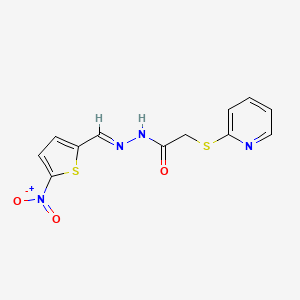
N'-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is a complex organic compound that features both thienyl and pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 2-(2-pyridinylthio)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using batch or continuous flow reactors. The choice of solvent, temperature, and purification methods may vary depending on the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups into the thienyl or pyridinyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors. The nitro and thienyl groups may play a role in binding to these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-((5-Nitro-2-furyl)methylene)-2-(2-pyridinylthio)acetohydrazide
- N’-((5-Nitro-2-thienyl)methylene)-2-(2-quinolinylthio)acetohydrazide
Uniqueness
N’-((5-Nitro-2-thienyl)methylene)-2-(2-pyridinylthio)acetohydrazide is unique due to the presence of both thienyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure may result in different reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H10N4O3S2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H10N4O3S2/c17-10(8-20-11-3-1-2-6-13-11)15-14-7-9-4-5-12(21-9)16(18)19/h1-7H,8H2,(H,15,17)/b14-7+ |
InChI-Schlüssel |
XBHDVYBPBNXQEF-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079932.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079948.png)
![2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079964.png)
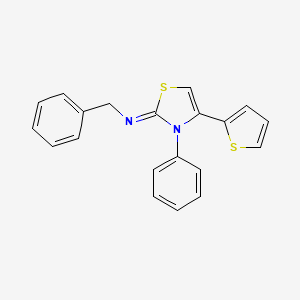
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079974.png)

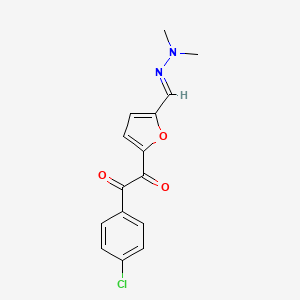

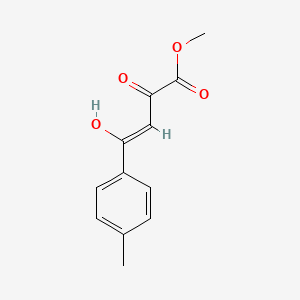
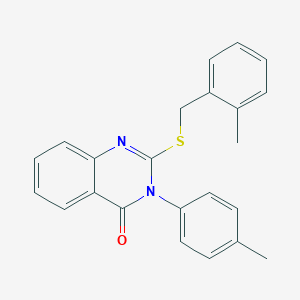
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B15079998.png)
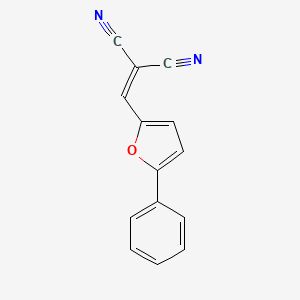
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B15080008.png)
